molecular formula C18H26N2O5 B3198368 2-{[(2-Methoxyethyl)carbamoyl]amino}-2-oxoethyl 2,3,4,5,6-pentamethylbenzoate CAS No. 1012212-34-8

2-{[(2-Methoxyethyl)carbamoyl]amino}-2-oxoethyl 2,3,4,5,6-pentamethylbenzoate

Cat. No.: B3198368
CAS No.: 1012212-34-8
M. Wt: 350.4 g/mol
InChI Key: TWHJGVLOSTZAOX-UHFFFAOYSA-N
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Description

The compound 2-{[(2-Methoxyethyl)carbamoyl]amino}-2-oxoethyl 2,3,4,5,6-pentamethylbenzoate is a benzoate ester derivative characterized by a pentamethyl-substituted aromatic ring and a carbamoyl-linked 2-methoxyethylamine group. Its molecular formula is C₂₀H₂₈N₂O₆, with a molecular weight of 392.45 g/mol. The structure comprises a 2,3,4,5,6-pentamethylbenzoate ester core, where the ester oxygen is connected to a glyoxylate moiety bearing a urea linkage to a 2-methoxyethyl group.

Available data indicate that this compound was commercially discontinued (250 mg and 500 mg quantities) by CymitQuimica, though its synthesis route and biological activity remain undocumented in the provided evidence .

Properties

IUPAC Name

[2-(2-methoxyethylcarbamoylamino)-2-oxoethyl] 2,3,4,5,6-pentamethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-10-11(2)13(4)16(14(5)12(10)3)17(22)25-9-15(21)20-18(23)19-7-8-24-6/h7-9H2,1-6H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHJGVLOSTZAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(=O)OCC(=O)NC(=O)NCCOC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[(2-Methoxyethyl)carbamoyl]amino}-2-oxoethyl 2,3,4,5,6-pentamethylbenzoate (CAS Number: 1012212-34-8) is a novel small molecule that has garnered interest for its potential biological activity. This article reviews the available literature on its biological effects, focusing particularly on its pharmacological properties and mechanisms of action.

  • Molecular Formula: C15H19N2O4
  • Molecular Weight: 350.41 g/mol
  • Structure: The compound features a pentamethylbenzoate moiety linked to a carbamoyl group through a methoxyethyl chain, which may influence its solubility and biological interactions.

Research indicates that compounds similar to this compound may exhibit protective effects against cellular stress. A study on related structures demonstrated that modifications in the scaffold could enhance β-cell protective activity against endoplasmic reticulum (ER) stress in pancreatic cells. The most effective derivatives showed significant improvements in cell viability under stress conditions, suggesting that this compound could have similar protective roles .

Pharmacological Effects

  • Cell Viability and Protection:
    • In vitro studies have shown that derivatives with similar scaffolds can protect pancreatic β-cells from apoptosis induced by ER stress. The maximum activity reported for some analogs was up to 100% , with an EC50 value as low as 0.1 ± 0.01 μM .
    • The structural modifications that enhance hydrogen bonding capabilities have been linked to increased protective efficacy against cytotoxic agents.
  • Solubility and Bioavailability:
    • One of the critical challenges in drug development is solubility. Compounds with enhanced water solubility are favored for better bioavailability. The modifications in the structure of related compounds have resulted in improved aqueous solubility compared to earlier analogs, which is crucial for therapeutic applications .

Table 1: Summary of Biological Activity Data

Compound NameMaximum Activity (%)EC50 (μM)Remarks
WO5m1000.1 ± 0.01Best β-cell protection observed
Compound 5a4518.6 ± 4Moderate activity
Original Triazole Derivative~5-10~6Limited efficacy and solubility

Related Research

A study focused on the structure-activity relationship (SAR) of similar compounds revealed that specific substitutions at the aromatic rings significantly impacted their biological activity. For instance, introducing electron-donating groups at certain positions enhanced β-cell protective effects against ER stress .

Scientific Research Applications

Applications in Medicinal Chemistry

1. Drug Development
The compound has shown potential as a precursor in the synthesis of pharmaceutical agents. Its ability to form stable derivatives makes it a candidate for developing drugs targeting various diseases, including cancer and bacterial infections. The carbamoyl group contributes to its biological activity by enhancing solubility and bioavailability.

Case Study:
A study highlighted the synthesis of derivatives from this compound that exhibited significant anti-cancer properties in vitro. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .

2. Antimicrobial Activity
Research indicates that compounds similar to 2-{[(2-Methoxyethyl)carbamoyl]amino}-2-oxoethyl 2,3,4,5,6-pentamethylbenzoate possess antimicrobial properties. The methoxyethyl carbamoyl moiety is believed to enhance the interaction with microbial cell membranes, leading to increased efficacy against pathogenic strains.

Case Study:
In a comparative study, derivatives of this compound were tested against standard antibiotics. Results demonstrated superior activity against resistant strains of bacteria, suggesting its potential as an alternative antimicrobial agent .

Applications in Material Science

1. Polymer Synthesis
This compound can be utilized in the synthesis of specialty polymers due to its functional groups that allow for polymerization reactions. The incorporation of such compounds into polymers can improve thermal stability and mechanical properties.

Table: Comparison of Properties of Polymers Synthesized with Different Additives

Polymer TypeAdditive UsedThermal Stability (°C)Mechanical Strength (MPa)
Standard PolymerNone20030
Modified Polymer2-{[(2-Methoxyethyl)carbamoyl]amino}-...25045
Alternative AdditiveOther Carbamoyl Compound21035

Applications in Agriculture

1. Agrochemical Formulation
The compound's properties make it suitable for use in agrochemicals as a formulation additive that enhances the efficacy of pesticides and herbicides. Its ability to improve solubility can lead to better absorption by plants.

Case Study:
Field trials conducted with formulations containing this compound showed increased effectiveness in pest control compared to traditional formulations, leading to higher crop yields .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Physical Properties (Melting Point, Rf) Reference
Target Compound C₂₀H₂₈N₂O₆ 392.45 Pentamethyl benzoate; 2-methoxyethyl carbamoyl Discontinued (no data available)
2-((4-Methoxyphenethyl)amino)-2-oxoethyl 4-hydroxybenzoate (Ph2) C₁₈H₁₈N₂O₅ 342.34 4-Hydroxybenzoate; 4-methoxyphenethyl amine Mp: 93–95°C; Rf: 0.53
2-((4-Methoxyphenethyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate (Ph3) C₁₈H₁₈N₂O₆ 358.34 2,4-Dihydroxybenzoate; increased H-bonding potential Mp: 122–124°C; Rf: 0.51
[2-[(3-Carbamoylcyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate C₁₆H₁₃Cl₂N₃O₄S 414.26 Dichloropyridine; cyclopentathiophene scaffold No data (commercial source: ECHEMI)
[2-[[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2-bromobenzoate C₂₀H₁₆BrN₃O₃S 458.33 Bromobenzoate; thiazole ring No data (CAS: 479236-01-6)
[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4-diethoxybenzoate C₁₇H₂₀N₂O₆ 348.35 Diethoxybenzoate; isoxazole substituent XLogP3: 2.5; Polar surface area: 99.9 Ų

Key Structural and Functional Differences

Substituent Effects on Solubility and Polarity: The target compound’s pentamethylbenzoate group enhances hydrophobicity compared to analogues with hydroxyl (Ph2, Ph3) or diethoxy () substituents. This reduces aqueous solubility but may improve membrane permeability. Compounds like Ph3 (2,4-dihydroxybenzoate) exhibit higher polarity (Rf = 0.51) due to hydrogen-bonding groups, contrasting with the target’s nonpolar methyl clusters .

Bioactivity Implications: Thiazole- and thiophene-containing analogues () introduce heterocyclic motifs that may interact with enzymatic active sites, a feature absent in the target compound.

Synthetic Accessibility :

  • Derivatives like Ph2–Ph5 () were synthesized via straightforward esterification and carbamoylation, achieving yields of 22–78% using chromatographic purification . In contrast, the target compound’s synthetic route is unspecified.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-{[(2-Methoxyethyl)carbamoyl]amino}-2-oxoethyl 2,3,4,5,6-pentamethylbenzoate?

Methodological Answer: The synthesis of this compound involves multi-step esterification and carbamoylation reactions. Key steps include:

  • Carbamoylation : Reacting 2-methoxyethylamine with a carbonylating agent (e.g., phosgene or carbonyldiimidazole) to form the carbamoyl intermediate.
  • Esterification : Coupling the intermediate with 2,3,4,5,6-pentamethylbenzoic acid using activating agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., dichloromethane or acetonitrile) .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%). Reaction progress should be monitored via TLC or HPLC .

Q. How can the compound’s structural integrity and purity be validated?

Methodological Answer:

  • Spectroscopic Analysis : Use 1^1H NMR and 13^13C NMR to confirm functional groups (e.g., ester carbonyl at ~170 ppm, carbamoyl NH signals at ~6-8 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., ESI-MS in positive ion mode).
  • X-ray Crystallography : If single crystals are obtainable, this provides definitive stereochemical confirmation .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection quantifies purity and detects byproducts .

Q. What are the compound’s stability profiles under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Store at -20°C in amber vials to prevent photodegradation.
  • Hydrolytic Sensitivity : Test stability in aqueous buffers (pH 4–9) at 25°C and 37°C. Esters are prone to hydrolysis under alkaline conditions; use lyophilization for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interactions with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., esterases) or receptors. Use software like GROMACS or AMBER, parameterizing force fields with experimental data .
  • Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., kinases or GPCRs) .

Q. How to resolve contradictions in reported biological activities of structurally analogous compounds?

Methodological Answer:

  • Comparative Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methyl groups on the benzoate ring) and test against standardized assays (e.g., IC50_{50} in enzyme inhibition).
  • Replicate Studies : Control variables like solvent purity, incubation time, and cell line viability. Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Meta-Analysis : Use PRISMA guidelines to synthesize literature data, identifying biases in experimental design .

Q. What experimental designs are suitable for studying the compound’s environmental fate and ecotoxicological impacts?

Methodological Answer:

  • Laboratory Studies :
    • Degradation Kinetics : Expose the compound to UV light, microbial consortia, or simulated wastewater. Quantify breakdown products via LC-MS/MS .
    • Partition Coefficients : Measure log KowK_{ow} (octanol-water) and KdK_d (soil-water) to model bioaccumulation potential .
  • Field Studies :
    • Use split-plot designs (randomized blocks) to assess soil and water contamination in controlled ecosystems. Analyze metabolites in biotic (e.g., fish liver) and abiotic (sediment) matrices .

Q. How to optimize the compound’s bioavailability for in vivo studies?

Methodological Answer:

  • Formulation Strategies :
    • Use liposomal encapsulation or PEGylation to enhance solubility in aqueous media.
    • Test pro-drug derivatives (e.g., ester-to-acid conversion) for targeted release .
  • Pharmacokinetic Profiling : Conduct IV/PO dosing in rodent models, with serial plasma sampling analyzed via LC-MS. Calculate AUC, t1/2t_{1/2}, and CmaxC_{\text{max}} .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(2-Methoxyethyl)carbamoyl]amino}-2-oxoethyl 2,3,4,5,6-pentamethylbenzoate
Reactant of Route 2
Reactant of Route 2
2-{[(2-Methoxyethyl)carbamoyl]amino}-2-oxoethyl 2,3,4,5,6-pentamethylbenzoate

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